- Palladium nanoparticles immobilized on amphiphilic and hyperbranched polymer-functionalized magnetic nanoparticles: An efficient semi-heterogeneous catalyst for Heck reactionApplied Organometallic Chemistry, 2017, 31(9),,
Cas no 96426-60-7 ((E)-Methyl 3-(4-Fluorophenyl)acrylate)

96426-60-7 structure
Product name:(E)-Methyl 3-(4-Fluorophenyl)acrylate
(E)-Methyl 3-(4-Fluorophenyl)acrylate 化学的及び物理的性質
名前と識別子
-
- 2-Propenoic acid, 3-(4-fluorophenyl)-, methyl ester
- Methyl (2E)-3-(4-fluorophenyl)acrylate
- METHYL 4-FLUOROCINNAMATE,
- Methyl 4-fluorocinnaMate, predoMinantly trans
- Methyl 3-(4-fluorophenyl)-2-propenoate (ACI)
- 3-(4-Fluorophenyl)-2-propenoic acid methyl ester
- 4′-Fluorocinnamic acid methyl ester
- Methyl 4-fluorocinnamate
- Methyl p-fluorocinnamate
- methyl(e)-3-(4-fluorophenyl)acrylate
- (E)-METHYL3-(4-FLUOROPHENYL)ACRYLATE
- CHEMBL1669711
- Methyl (E)-3-(4-fluorophenyl)acrylate
- METHYL-3-(4-FLUOROPHENYL)ACRYLATE
- ALBB-029437
- MFCD00297011
- EN300-364713
- Methyl 4-fluorocinnamate,97%,predomin
- W11678
- Methyl 3-(4-fluorophenyl)prop-2-enoate
- AKOS003202325
- AT29492
- methyl (2E)-3-(4-fluorophenyl)-2-propenoate
- EN300-200370
- CS-0166842
- 2-Propenoic acid, 3-(4-fluorophenyl)-, methyl ester, (2E)-
- (E)-METHYL 3-(4-FLUOROPHENYL)ACRYLATE
- Methyl 3-(4-Fluorophenyl)Acrylate
- Methyl 4-fluorocinnamate, predominantly trans, 97%
- AS-10511
- CS-0037956
- BDBM50336269
- HSNCAEKOZRUMTB-QPJJXVBHSA-N
- 100891-10-9
- methyl (E)-3-(4-fluorophenyl)prop-2-enoate
- 96426-60-7
- Z18711475
- (E)-Methyl-3-(4-fluorophenyl)acrylate
- methyl (2E)-3-(4-fluorophenyl)prop-2-enoate
- (E)-Methyl 3-(4-Fluorophenyl)acrylate
-
- MDL: MFCD00297011
- インチ: 1S/C10H9FO2/c1-13-10(12)7-4-8-2-5-9(11)6-3-8/h2-7H,1H3
- InChIKey: HSNCAEKOZRUMTB-UHFFFAOYSA-N
- SMILES: O=C(C=CC1C=CC(F)=CC=1)OC
計算された属性
- Exact Mass: 180.058658g/mol
- Surface Charge: 0
- XLogP3: 2.7
- 水素結合ドナー数: 0
- Hydrogen Bond Acceptor Count: 3
- 回転可能化学結合数: 3
- Exact Mass: 180.058658g/mol
- 単一同位体質量: 180.058658g/mol
- Topological Polar Surface Area: 26.3Ų
- Heavy Atom Count: 13
- 複雑さ: 193
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- Defined Bond Stereocenter Count: 0
- 不確定化学結合立体中心数: 1
- Covalently-Bonded Unit Count: 1
じっけんとくせい
- Color/Form: ソリッド
- ゆうかいてん: 45-49 °C (lit.)
- フラッシュポイント: 華氏温度:>230°f
摂氏度:>110°c
(E)-Methyl 3-(4-Fluorophenyl)acrylate Security Information
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
(E)-Methyl 3-(4-Fluorophenyl)acrylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-200370-0.5g |
methyl 3-(4-fluorophenyl)prop-2-enoate |
96426-60-7 | 90% | 0.5g |
$397.0 | 2023-09-16 | |
Enamine | EN300-200370-10.0g |
methyl 3-(4-fluorophenyl)prop-2-enoate |
96426-60-7 | 10.0g |
$535.0 | 2023-03-01 | ||
TRC | M223653-10mg |
(E)-Methyl 3-(4-Fluorophenyl)acrylate |
96426-60-7 | 10mg |
$ 50.00 | 2022-06-04 | ||
Enamine | EN300-200370-0.25g |
methyl 3-(4-fluorophenyl)prop-2-enoate |
96426-60-7 | 90% | 0.25g |
$381.0 | 2023-09-16 | |
SHENG KE LU SI SHENG WU JI SHU | sc-228543-5 g |
Methyl 4-fluorocinnamate, predominantly trans, |
96426-60-7 | 5g |
¥745.00 | 2023-07-11 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 592447-5G |
(E)-Methyl 3-(4-Fluorophenyl)acrylate |
96426-60-7 | 97% | 5G |
¥1543.9 | 2022-02-24 | |
Enamine | EN300-200370-5g |
methyl 3-(4-fluorophenyl)prop-2-enoate |
96426-60-7 | 90% | 5g |
$1199.0 | 2023-09-16 | |
SHENG KE LU SI SHENG WU JI SHU | sc-228543-5g |
Methyl 4-fluorocinnamate, predominantly trans, |
96426-60-7 | 5g |
¥745.00 | 2023-09-05 | ||
A2B Chem LLC | AB75888-5g |
Methyl 4-fluorocinnamate |
96426-60-7 | 99%(GC) | 5g |
$33.00 | 2024-07-18 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-NH775-5g |
(E)-Methyl 3-(4-Fluorophenyl)acrylate |
96426-60-7 | 95+% | 5g |
269.0CNY | 2021-07-14 |
(E)-Methyl 3-(4-Fluorophenyl)acrylate 合成方法
Synthetic Circuit 1
Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Water ; 2 h, 90 °C
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 72 h, rt
1.2 Reagents: Water
1.2 Reagents: Water
Reference
- Preparation of benzo-fused 5-membered heterocycle compounds for prevention and treatment of neurodegenerative diseases, United States, , ,
Synthetic Circuit 3
Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Dimethyl sulfoxide ; 4 h, rt
1.2 Reagents: Water ; rt
1.2 Reagents: Water ; rt
Reference
- CO2-Promoted and Nickel-Catalyzed Direct Hydroallylation of Terminal Alkynes with Allylic Alcohols: Access to 1,4-DienesOrganic Letters, 2023, 25(4), 698-702,
Synthetic Circuit 4
Reaction Conditions
1.1 Reagents: Triethylamine Catalysts: Palladium Solvents: Dimethylformamide ; 3 h, 100 °C
Reference
- Enhanced Performance of Palladium Catalyst Confined Within Carbon Nanotubes for Heck ReactionCatalysis Letters, 2021, 151(11), 3230-3238,
Synthetic Circuit 5
Reaction Conditions
1.1 -
1.2 Reagents: Thionyl chloride
1.3 Solvents: Ethyl acetate
1.2 Reagents: Thionyl chloride
1.3 Solvents: Ethyl acetate
Reference
- Asymmetric syntheses of trans-3,4-disubstituted 2-piperidinones and piperidinesTetrahedron: Asymmetry, 2001, 12(3), 419-426,
Synthetic Circuit 6
Reaction Conditions
1.1 Reagents: Triethylamine Catalysts: Palladium , Aluminum magnesium hydroxide Solvents: Dimethylformamide ; 60 min, 100 °C
Reference
- Palladium nanoparticles supported on LDH: highly efficient and recyclable heterogeneous catalyst for the Heck reactionApplied Clay Science, 2023, 232,,
Synthetic Circuit 7
Reaction Conditions
1.1 Reagents: Triethylamine Catalysts: 1H-Imidazolium, 1-(2-aminoethyl)-3-ethenyl-, bromide (1:1), polymer with diethen… (reaction product with palladium chloride and sodium hydroborate) ; rt; rt → 120 °C; 3 h, 120 °C
Reference
- Immobilization of Pd nanoparticles with functional ionic liquid grafted onto cross-linked polymer for solvent-free Heck reactionGreen Chemistry, 2010, 12(1), 65-69,
Synthetic Circuit 8
Reaction Conditions
1.1 Reagents: Triethylamine Catalysts: 2070913-31-2 Solvents: Dimethylacetamide ; 6 h, 110 °C
Reference
- Synthesis of cellulose supported triphenylphosphine-palladium complex catalyst and its catalytic performance in heck coupling reactionHuaxue Yu Shengwu Gongcheng, 2014, 31(1), 43-46,
Synthetic Circuit 9
Reaction Conditions
1.1 Reagents: Silver acetate Catalysts: Palladium diacetate Solvents: Acetic acid ; 6 - 12 h, 110 °C
Reference
- Native carboxyl group-assisted C-H acetoxylation of hydrocinnamic and phenylacetic acidsChemical Communications (Cambridge, 2022, 58(32), 4993-4996,
Synthetic Circuit 10
Reaction Conditions
1.1 Solvents: Dichloromethane ; 3 d
Reference
- Photodriven Transfer Hydrogenation of OlefinsEuropean Journal of Organic Chemistry, 2014, 2014(33), 7347-7352,
Synthetic Circuit 11
Reaction Conditions
1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ; rt; 1.5 h, rt
1.2 Solvents: Tetrahydrofuran ; 12 h, reflux
1.2 Solvents: Tetrahydrofuran ; 12 h, reflux
Reference
- Benzoate derivatives as leukotriene A4 hydrolase and cyclooxygenase double targeted inhibitors and their preparation, pharmaceutical compositions and use in the treatment of inflammation, China, , ,
Synthetic Circuit 12
Reaction Conditions
1.1 Reagents: Triethylamine Catalysts: Palladium , Stannous chloride ; 4.5 h, 120 °C
Reference
- In situ loading of palladium nanoparticles on mica and their catalytic applicationsJournal of Colloid and Interface Science, 2010, 353(1), 269-274,
Synthetic Circuit 13
Reaction Conditions
1.1 Reagents: N,O-Bis(trimethylsilyl)acetamide Catalysts: Aluminum chloride , 1-Butyl-3-methylimidazolium chloride , 1H-Imidazolium, 3-butyl-1-methyl-, fluoride (1:1) Solvents: Dichloromethane ; 4 h, 20 °C
Reference
- An ionic liquid catalyzed probase method for one-pot synthesis of α,β-unsaturated esters from esters and aldehydes under mild conditionsGreen Chemistry, 2017, 19(20), 4838-4848,
Synthetic Circuit 14
Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 2 h, reflux; reflux → 0 °C
1.2 Solvents: Tetrahydrofuran ; 0 °C; 0 °C → reflux; reflux → 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; 0 °C
1.2 Solvents: Tetrahydrofuran ; 0 °C; 0 °C → reflux; reflux → 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; 0 °C
Reference
- Synthesis of Chiral 1,1,1-Trifluoro-α,α-disubstituted 2,4-Diketones via Palladium-Catalyzed Asymmetric AllylationOrganic Letters, 2023, 25(14), 2388-2393,
Synthetic Circuit 15
Reaction Conditions
1.1 Solvents: Dichloromethane ; 3 h, rt
Reference
- Preparation method of trans-2-(substituted phenyl)-3-hydroxymethylmorpholine, China, , ,
Synthetic Circuit 16
Reaction Conditions
1.1 Catalysts: p-Toluenesulfonic acid ; rt; 20 - 24 h, reflux
Reference
- Synthesis and biological evaluation of phloroglucinol derivatives possessing α-glycosidase, acetylcholinesterase, butyrylcholinesterase, carbonic anhydrase inhibitory activityArchiv der Pharmazie (Weinheim, 2018, 351(2),,
Synthetic Circuit 17
Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Dichloromethane ; 1 h, rt
Reference
- An expedient synthesis of new 2-(furoxan-3-yl)thiazolidin-4-one derivativesARKIVOC (Gainesville, 2016, (5), 32-49,
Synthetic Circuit 18
Reaction Conditions
1.1 Reagents: Triethylamine Catalysts: Palladium diacetate Solvents: 5-Methyl-1,3-dioxolan-4-one ; 0.5 h, 100 °C
Reference
- 1,3-Dioxolane compounds (DOXs) as biobased reaction mediaGreen Chemistry, 2023, 25(7), 2790-2799,
Synthetic Circuit 19
Reaction Conditions
1.1 Reagents: Cesium carbonate Solvents: Acetonitrile ; 2 h, reflux
Reference
- Broad-Spectrum Cyclopropane-Based Inhibitors of Coronavirus 3C-like Proteases: Biochemical, Structural, and Virological StudiesACS Pharmacology & Translational Science, 2023, 6(1), 181-194,
Synthetic Circuit 20
Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 1 h, rt
Reference
- Synthesis of novel 1-phenyl-benzopyrrolizidin-3-one derivatives and evaluation of their cytoneuroprotective effects against NMDA-induced injury in PC12 cellsBioorganic & Medicinal Chemistry, 2022, 59,,
(E)-Methyl 3-(4-Fluorophenyl)acrylate Raw materials
- Triethyl phosphonoacetate
- PHOSPHONIUM, (2-METHOXY-2-OXOETHYL)TRIPHENYL-
- 4-Fluorocinnamic acid
- 4-Fluorobenzaldehyde
- 1-Fluoro-4-iodobenzene
- Methyl acetate
- (Carbomethoxymethylene)triphenylphosphorane
- methyl 2-(dimethoxyphosphoryl)acetate
- (Methoxycarbonylmethyl)triphenylphosphonium Bromide
(E)-Methyl 3-(4-Fluorophenyl)acrylate Preparation Products
(E)-Methyl 3-(4-Fluorophenyl)acrylate 関連文献
-
Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869
-
Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
-
A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
-
5. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
-
Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
-
Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
-
Hai-Li Zhang,Ya Liu,Guo-Song Lai,Yu-Mei Huang Analyst, 2009,134, 2141-2146
-
Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
96426-60-7 ((E)-Methyl 3-(4-Fluorophenyl)acrylate) Related Products
- 103-53-7(phenethyl cinnamate)
- 92-48-8(6-Methylcoumarin)
- 91-64-5(Coumarin)
- 352-03-4(Ethyl 3-(4-fluorophenyl)acrylate)
- 104-65-4(Cinnamyl formate)
- 103-36-6(Ethyl cinnamate)
- 74325-03-4(Methyl (E)-3-fluorocinnamate)
- 93-35-6(Umbelliferone)
- 351-46-2(2-Propenoic acid,3-(3-fluorophenyl)-, ethyl ester)
- 102-37-4(Ethyl caffeate)
推奨される供給者
Taizhou Jiayin Chemical Co., Ltd
Gold Member
CN Supplier
Bulk

Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
CN Supplier
Reagent

Shanghai Jinhuan Chemical CO., LTD.
Gold Member
CN Supplier
Bulk

Enjia Trading Co., Ltd
Gold Member
CN Supplier
Bulk

Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
CN Supplier
Bulk
